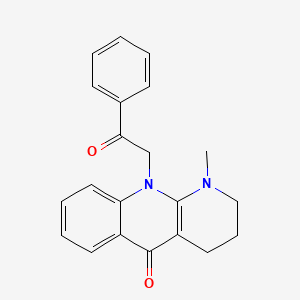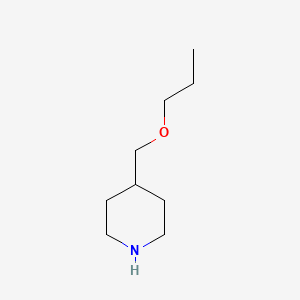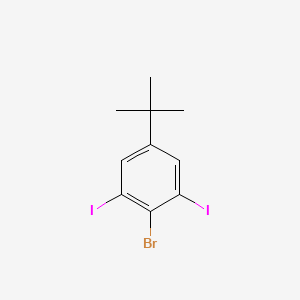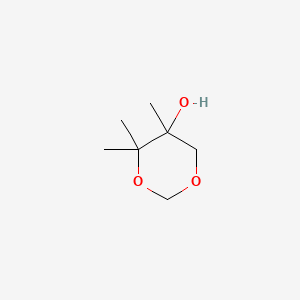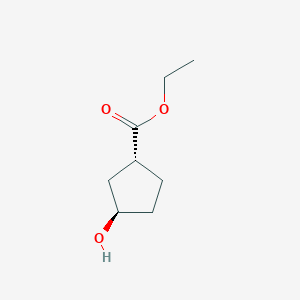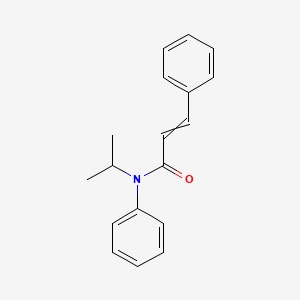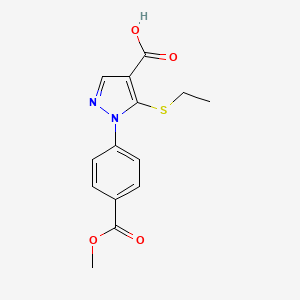
N-1-isopropyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-Isopropyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure, which includes an indole ring connected to an amino group via an ethyl side chain. This compound is known for its potential psychedelic and hallucinogenic effects, similar to other tryptamine derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-1-Isopropyltryptamine typically involves the alkylation of tryptamine with isopropyl halides. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the amino group of tryptamine attacks the isopropyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-1-Isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated tryptamine derivatives.
Aplicaciones Científicas De Investigación
N-1-Isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and cognition.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
N-1-Isopropyltryptamine exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to altered neurotransmission and the psychedelic effects associated with the compound .
Comparación Con Compuestos Similares
- N,N-Dimethyltryptamine (DMT)
- N,N-Diethyltryptamine (DET)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
Comparison: N-1-Isopropyltryptamine is unique in its structure due to the presence of an isopropyl group attached to the nitrogen atom. This structural difference can lead to variations in its pharmacological effects and potency compared to other tryptamines. For example, while DMT is known for its intense and short-lived effects, this compound may have a different duration and intensity of action .
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
2-(1-propan-2-ylindol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-10(2)15-9-11(7-8-14)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8,14H2,1-2H3 |
Clave InChI |
ARHHZLRATAUACE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=CC=CC=C21)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


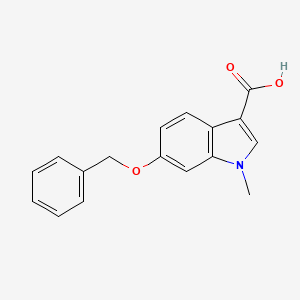
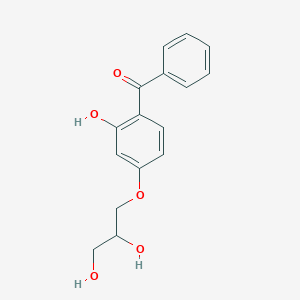

![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
